molecular formula C18H16BrN5 B14965341 7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B14965341
M. Wt: 382.3 g/mol
InChI Key: CSBMUKQAARJLML-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the tetrazolopyrimidine family. This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with bromophenyl and ethylphenyl substituents. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by the condensation of a suitable amidine with a β-dicarbonyl compound.

    Fusion of Tetrazole and Pyrimidine Rings: The fused tetrazolopyrimidine ring system can be obtained by the cyclization of the intermediate compounds under acidic or basic conditions.

    Introduction of Substituents: The bromophenyl and ethylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate brominated and ethylated reagents.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Chlorophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Similar structure with a chlorine atom instead of bromine.

    7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the specific combination of bromophenyl and ethylphenyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H16BrN5

Molecular Weight

382.3 g/mol

IUPAC Name

7-(3-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16BrN5/c1-2-12-6-8-13(9-7-12)16-11-17(14-4-3-5-15(19)10-14)24-18(20-16)21-22-23-24/h3-11,17H,2H2,1H3,(H,20,21,23)

InChI Key

CSBMUKQAARJLML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)Br

Origin of Product

United States

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